2-Methoxycyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiols, including 2-Methoxycyclohexane-1-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, although this method can lead to the formation of unwanted by-products .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to isolate the thiol product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Reduction: Hydrochloric acid and zinc for reducing disulfides back to thiols.
Substitution: Alkyl halides and thiourea for nucleophilic substitution reactions
Major Products
Oxidation: Disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols from disulfides.
Substitution: Thiols from alkyl halides
Scientific Research Applications
2-Methoxycyclohexane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexane-1-thiol involves its reactivity as a thiol. Thiols are known for their ability to form disulfide bonds, which play a crucial role in protein structure and function. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of target molecules and influence biochemical pathways .
Comparison with Similar Compounds
2-Methoxycyclohexane-1-thiol can be compared with other thiol-containing compounds, such as:
Cyclohexanethiol: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methylcyclohexane-1-thiol: Contains a methyl group instead of a methoxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C7H14OS |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 |
InChI Key |
YEIOZZPFVPOPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.